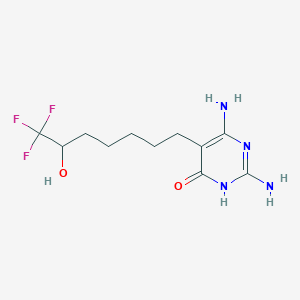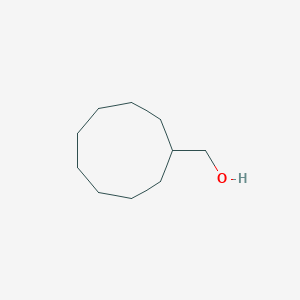
3,5-Pyrazolidinedione, 1-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)pyrazolidine-3,5-dione is a heterocyclic compound that features a pyrazolidine-3,5-dione core with a pyridin-2-yl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the condensation of hydrazinylquinolones with diethyl malonate, followed by cyclization to form the pyrazolidine-3,5-dione ring . Another method includes the reaction of 2-pyrrolyl-, 2-thienyl-, or 2-furylcarbaldehyde with 1,2-diphenyl-3,5-pyrazolidinedione .
Industrial Production Methods: Industrial production of 1-(pyridin-2-yl)pyrazolidine-3,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and yields while maintaining eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrazolidine-3,5-diones, hydrazine derivatives, and various functionalized pyrazolidine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and carbonic anhydrase, leading to anti-inflammatory and anticancer effects . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(Pyridin-2-yl)pyrazolidine-3,5-dione can be compared with other similar compounds, such as:
1-Phenylpyrazolidine-3,5-dione: Known for its anti-inflammatory properties.
1-(2,4-Dinitrophenyl)pyrazolidine-3,5-dione: Exhibits antimicrobial activity.
1-(4-Bromophenyl)pyrazolidine-3,5-dione: Studied for its anticancer potential.
The uniqueness of 1-(pyridin-2-yl)pyrazolidine-3,5-dione lies in its pyridin-2-yl substituent, which enhances its biological activity and specificity compared to other pyrazolidine-3,5-dione derivatives .
Properties
CAS No. |
820238-49-1 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-pyridin-2-ylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C8H7N3O2/c12-7-5-8(13)11(10-7)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,12) |
InChI Key |
MWGOLNLASXSHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)

![3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909666.png)




![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)



